An In-Depth Technical Guide to N-cyclobutylaniline: Molecular Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to N-cyclobutylaniline: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclobutylaniline, a substituted aromatic amine, represents a molecule of interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the cyclobutyl moiety. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies pertinent to N-cyclobutylaniline. Authored for the discerning researcher, this document synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and characterization data to facilitate its application in novel research endeavors.
Introduction: The Significance of N-Alkylated Anilines
N-alkylated anilines are a pivotal class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, dyes, and polymers.[1] The introduction of an alkyl substituent on the nitrogen atom of the aniline core significantly modulates its electronic and steric properties, thereby influencing its reactivity and biological activity. The cyclobutyl group, in particular, introduces a degree of conformational rigidity that can be exploited in the design of molecules with specific three-dimensional architectures, a critical aspect in the development of targeted therapeutics.
Molecular Structure and Physicochemical Properties
N-cyclobutylaniline is characterized by a cyclobutyl group attached to the nitrogen atom of an aniline molecule.
Molecular Formula and Weight
Based on the structures of aniline (C₆H₇N) and a cyclobutyl group (C₄H₇), the molecular formula of N-cyclobutylaniline is determined to be C₁₀H₁₃N .
The molecular weight is calculated as follows:
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Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen: 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
Total Molecular Weight = 147.221 g/mol
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | Deduced |
| Molecular Weight | 147.22 g/mol | PubChem (for isomer 2-cyclobutylaniline)[2] |
| IUPAC Name | N-cyclobutylaniline | - |
| CAS Number | Not readily available | - |
| Appearance | Expected to be a colorless to yellowish oily liquid | Analogy to other N-alkylanilines |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Analogy to other N-alkylanilines |
Table 1: Physicochemical Properties of N-cyclobutylaniline
Structural Representation
The three-dimensional structure of N-cyclobutylaniline is crucial for understanding its interactions in biological and chemical systems.
Figure 1: 2D representation of the N-cyclobutylaniline molecular structure.
Synthesis of N-cyclobutylaniline
The synthesis of N-cyclobutylaniline can be achieved through several established methods for N-alkylation of anilines. A common and effective approach is the reductive amination of aniline with cyclobutanone.
Reductive Amination Pathway
This pathway involves the reaction of aniline with cyclobutanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Figure 2: Workflow for the synthesis of N-cyclobutylaniline via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
Aniline
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add cyclobutanone (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel to afford pure N-cyclobutylaniline.
Spectroscopic Characterization
The structural elucidation of N-cyclobutylaniline relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and cyclobutyl protons. The aromatic protons will appear in the range of δ 6.5-7.5 ppm. The methine proton of the cyclobutyl group attached to the nitrogen will be a multiplet, likely in the δ 3.5-4.5 ppm region. The methylene protons of the cyclobutyl ring will appear as multiplets in the upfield region (δ 1.5-2.5 ppm). The N-H proton will likely be a broad singlet.[3]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (δ 110-150 ppm) and the cyclobutyl carbons (δ 15-55 ppm).[4]
Mass Spectrometry (MS)
The mass spectrum of N-cyclobutylaniline is expected to show a molecular ion peak [M]⁺ at m/z = 147.[5] A prominent fragmentation pattern would be the alpha-cleavage, leading to the loss of a propyl radical from the cyclobutyl ring, resulting in a fragment at m/z = 104.[6]
Safety and Handling
N-cyclobutylaniline should be handled with the same precautions as other aniline derivatives.
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Toxicity: Anilines are known to be toxic and can be absorbed through the skin.[7] They can cause methemoglobinemia, leading to cyanosis.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[8]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion
N-cyclobutylaniline is a valuable synthetic intermediate with potential applications in various fields of chemical research. This guide has provided a detailed overview of its molecular structure, properties, a reliable synthetic protocol, and essential safety information. The presented methodologies and characterization data are intended to serve as a foundational resource for scientists and researchers, enabling further exploration and utilization of this intriguing molecule.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55291240, 2-(Cyclobutyl)aniline" PubChem, [Link]. Accessed 25 January 2026.
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ResearchGate. "Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts." ResearchGate, [Link]. Accessed 25 January 2026.
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